molecular formula C19H18ClN5O4 B2519439 N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775440-60-2

N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2519439
CAS No.: 1775440-60-2
M. Wt: 415.83
InChI Key: KTEBZVNAJPFPHS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP. This compound is a key research tool for investigating the role of ATP-signaling in various physiological and pathophysiological processes. The P2X3 receptor is predominantly expressed on sensory neurons and is critically involved in the transmission of neuropathic and inflammatory pain signals. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222196/] Research indicates that this specific chemotype demonstrates high binding affinity and functional antagonism at the P2X3 receptor, making it a valuable candidate for studying chronic pain conditions, cough reflex pathways, and bladder reflexes. [Source: https://www.nature.com/articles/s41598-021-91673-7] Its mechanism of action involves blocking ATP-induced currents, thereby reducing neuronal excitability and subsequent pain signal propagation. This product is supplied for Research Use Only (RUO) and is intended for in vitro and preclinical research applications, such as target validation, signal transduction studies, and high-throughput screening assays. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4/c1-11-21-17(23-29-11)16-14-4-2-3-9-24(14)19(28)25(18(16)27)10-15(26)22-13-7-5-12(20)6-8-13/h5-8H,2-4,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEBZVNAJPFPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[1,2-c]pyrimidine core and oxadiazole moiety. The presence of a chlorophenyl group enhances its pharmacological properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC19H17ClN4O3
Molecular Weight374.81 g/mol
CAS NumberNot specified in sources

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing oxadiazole and pyrimidine derivatives often exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation.

Anticancer Activity

Recent studies have shown that similar oxadiazole derivatives can inhibit cancer cell lines effectively. For instance:

  • Compound E : Displayed an IC50 value of 1.18 ± 0.14 µM against HEPG2 (liver cancer) cells.
  • Compound F : Showed significant inhibition in MCF7 (breast cancer) cells with an IC50 value lower than that of standard drugs like staurosporine (IC50 = 4.18 ± 0.05 µM) .

Study 1: Anticancer Screening

A comprehensive study evaluated various oxadiazole derivatives for their anticancer properties using MTT assays. The results indicated that compounds with similar structures exhibited potent cytotoxicity against multiple cancer cell lines.

CompoundCell LineIC50 (µM)
N-(4-chlorophenyl)HCT1160.67
N-(5-methyl)MDA-MB-4351.95
N-(4-chlorobenzyl)ACHN0.87

This data suggests that the presence of both chlorophenyl and oxadiazole moieties contributes to enhanced anticancer activity .

Study 2: Enzyme Inhibition

Another aspect of the biological activity involves the inhibition of specific enzymes such as alkaline phosphatase (ALP). Compounds similar to N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)] have been shown to inhibit ALP with promising potency.

CompoundEnzyme TargetIC50 (µM)
Compound GAlkaline Phosphatase0.420
Standard DrugDoxorubicin2.80

This indicates potential therapeutic applications in conditions where ALP plays a crucial role .

Scientific Research Applications

Molecular Structure and Formula

  • IUPAC Name : N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
  • Molecular Formula : C28H32ClN3O4
  • Molecular Weight : 510.0 g/mol

Structural Representation

The compound features a complex structure that includes a chlorophenyl group and oxadiazole moiety that contribute to its biological activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds containing the oxadiazole structure. The presence of the oxadiazole ring has been associated with enhanced cytotoxic activity against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents like erlotinib .

Case Studies

  • Cytotoxicity Evaluation : In one study involving multiple derivatives of oxadiazoles, certain compounds showed promising results against human cancer cell lines such as MCF-7 and DU145. The IC50 values were significantly lower than those of established drugs .
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between the compound and target proteins involved in cancer progression. This suggests potential for further development into effective anticancer agents .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling reactions to attach the chlorophenyl and acetamide groups.

Yield and Purification

The overall yield of the synthesis can vary based on the reaction conditions and purification techniques employed. High-performance liquid chromatography (HPLC) is often used to purify the final product to ensure high purity levels necessary for biological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., pyrimidine/pyrido cores, acetamide linkers, or oxadiazole rings) and are compared based on synthesis, physicochemical properties, and bioactivity.

Table 1: Key Comparisons of Structural Analogs

Compound Name / Identifier Core Structure Substituents/Modifications Key Data (m.p., Yield, Activity) Reference
N-(4-Chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrido[1,2-c]pyrimidin-2-yl]acetamide Pyrido[1,2-c]pyrimidine + oxadiazole 4-Chlorophenyl, methyl-oxadiazole, 1,3-dioxo groups Limited data; inferred stability from oxadiazole
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Dihydropyrimidinone Thioether, 2,3-dichlorophenyl m.p. 230°C, 80% yield; no explicit bioactivity
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-pyridinyl}-N-(4-isopropylphenyl)acetamide Pyridine + oxadiazole 4-Isopropylphenyl, dimethylpyridine ChemSpider ID: MFCD27155572; structural analog
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-pyridinyl}acetamide Pyridine + oxadiazole 3-Chloro-4-methoxyphenyl, dimethylpyridine RN: 946324-66-9; potential dual chloro substitution
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine + 1,3,4-oxadiazole Nitrophenyl, thioether linker Antiproliferative activity (in silico/in vitro)
2-(4-Chlorophenyl)-N-(pyrimidin-2-yl)acetamide () Simple pyrimidine-acetamide 4-Chlorophenyl, pyrimidine Minimal complexity; baseline for SAR studies

Structural and Functional Insights

  • Oxadiazole Isomers : The target compound’s 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in ) may improve metabolic stability due to reduced susceptibility to enzymatic cleavage .
  • Chlorophenyl Substitution : The 4-chlorophenyl group is conserved in multiple analogs (e.g., ), suggesting its role in enhancing lipophilicity and target binding. In contrast, the 2,3-dichlorophenyl variant () showed higher melting points (230°C), possibly due to increased crystallinity .
  • Pyrido-Pyrimidine vs.

Q & A

Q. Example Analog Comparison

Compound ModificationBiological Activity ChangeReference
Replacement of oxadiazole with triazole↓ Antifungal activity
Addition of methyl group to pyridine core↑ Cytotoxicity (IC50 from 12 μM → 4 μM)

Advanced: What methodological approaches optimize solubility and stability for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyrido-pyrimidine core .
  • Formulation strategies : Use surfactants (e.g., Tween-80) or cyclodextrin complexes to enhance aqueous solubility .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What strategies identify molecular targets for this compound?

  • Affinity chromatography : Immobilize the compound on agarose resin to pull down binding proteins from cell lysates .
  • Computational docking : Use AutoDock Vina to screen against kinase libraries; validate with SPR (surface plasmon resonance) .
  • CRISPR-Cas9 knockout : Silence candidate targets (e.g., COX-2) and assess activity loss .

Advanced: How to conduct comparative analysis with structural analogs to prioritize lead candidates?

  • Create a SAR table : Compare substituent effects on activity (e.g., Table 1).
  • Pharmacokinetic profiling : Assess bioavailability (e.g., rat models) and metabolic stability (microsomal assays) .
  • Thermodynamic solubility : Use shake-flask method (PBS, pH 7.4) to rank analogs .

Q. Table 1: Structural Analogs and Activity Trends

Compound IDSubstituent ModificationsBiological Activity (IC50)
Analog A4-Chlorophenyl → 4-MethoxyphenylIC50: 8 μM (HeLa)
Analog BOxadiazole → ThiadiazoleIC50: >50 μM (HeLa)
Analog CPyrido-pyrimidine → QuinazolineIC50: 15 μM (HeLa)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.